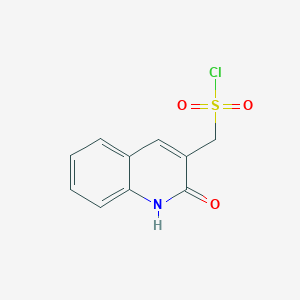

(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride

Description

(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a quinoline scaffold substituted with a hydroxyl group at position 2 and a methanesulfonyl chloride moiety at position 2. Sulfonyl chlorides are highly reactive electrophiles widely used in organic synthesis for introducing sulfonyl groups or forming sulfonamides. The quinoline moiety, a bicyclic aromatic system, may confer unique electronic and steric properties, influencing reactivity, stability, and biological activity. This compound is likely employed in pharmaceutical and materials science research, particularly where targeted sulfonylation or chelation is required .

Properties

Molecular Formula |

C10H8ClNO3S |

|---|---|

Molecular Weight |

257.69 g/mol |

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C10H8ClNO3S/c11-16(14,15)6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) |

InChI Key |

YTQHDEHJCOVGBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2-Hydroxyquinoline Derivatives

The quinoline core with a hydroxy group at position 2 can be prepared by classical methods such as the Skraup or Friedländer synthesis or obtained commercially. Literature reports indicate that 2-hydroxyquinoline derivatives are often prepared or modified via condensation reactions involving 2-aminophenol and aldehydes or ketones under acidic conditions, followed by purification steps such as extraction and chromatography.

Activation of the 3-Position

The 3-position functionalization typically involves converting the 3-position into a reactive intermediate such as a mesylate (methanesulfonate ester) before chlorination. For example, hydroxyl groups on quinoline derivatives can be converted into mesylates using methanesulfonyl chloride in the presence of a base like triethylamine. This step is crucial for introducing the methanesulfonyl chloride moiety.

A representative procedure involves stirring the hydroxyquinoline derivative with methanesulfonyl chloride and triethylamine in an aprotic solvent such as tetrahydrofuran (THF) at controlled temperatures (0–30°C). The reaction progress can be monitored by ultra-high-performance liquid chromatography (uHPLC).

After completion, the reaction mixture is filtered to remove solids such as triethylammonium chloride, concentrated, and purified by flash chromatography using ethyl acetate/hexane mixtures to isolate the mesylated product.

Conversion to Methanesulfonyl Chloride

The mesylate intermediate can be converted to the methanesulfonyl chloride derivative by treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride (PCl5). In some cases, direct reaction of the hydroxyquinoline with methanesulfonyl chloride under controlled conditions yields the sulfonyl chloride product.

For example, condensation of quinoline derivatives with hydroxylamine hydrochloride followed by treatment with thionyl chloride in dimethylformamide (DMF) leads to chlorinated quinoline intermediates, which can be further transformed into sulfonyl chlorides.

The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfonyl chloride group.

Purification and Characterization

The final product, (2-Hydroxyquinolin-3-yl)methanesulfonyl chloride, is usually isolated as a solid after chromatographic purification. Characterization is done using:

- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H NMR typically shows aromatic proton signals consistent with quinoline, and signals corresponding to the methanesulfonyl chloride group.

- Mass spectrometry (MS) confirms the molecular weight.

- Infrared (IR) spectroscopy shows characteristic sulfonyl chloride absorption bands.

Summary Table of Preparation Conditions

Research Outcomes and Observations

- The mesylation step is critical for successful synthesis; incomplete reaction leads to low yields.

- The use of triethylamine as a base efficiently scavenges HCl formed during mesylation.

- Flash chromatography using ethyl acetate/hexane mixtures effectively purifies the intermediate and final products.

- The sulfonyl chloride group is moisture-sensitive; thus, strict anhydrous conditions during chlorination and purification are necessary.

- NMR and MS data confirm the integrity of the quinoline ring and successful introduction of the methanesulfonyl chloride group.

- Attempts to lengthen alkyl chains or modify substituents at the hydroxyquinoline core have shown limited success, indicating the specificity of conditions for this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxyquinolin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic characteristics of (2-Hydroxyquinolin-3-yl)methanesulfonyl chloride with related compounds:

| Compound | Key Structural Features | Electronic Effects |

|---|---|---|

| Methanesulfonyl chloride | Simple aliphatic sulfonyl chloride (CH₃SO₂Cl) | Strong electron-withdrawing sulfonyl group; minimal steric hindrance. |

| Benzenesulfonyl chloride | Aromatic sulfonyl chloride (PhSO₂Cl) | Resonance stabilization via aromatic ring; moderate electron withdrawal. |

| (2-Cyanophenyl)methanesulfonyl chloride | Cyanophenyl-substituted sulfonyl chloride | Cyano group enhances electron withdrawal; increased reactivity compared to benzene. |

| This compound | Quinoline core with hydroxyl and sulfonyl groups | Hydroxyl group enables hydrogen bonding; quinoline’s conjugated system delocalizes electron density. |

Key Observations :

- The bulky quinoline scaffold introduces steric hindrance, which could slow nucleophilic substitution reactions relative to smaller analogs like methanesulfonyl chloride .

Reactivity and Hydrolysis

Mechanistic Insights :

- Methanesulfonyl chloride’s toxicity arises from the parent compound due to slow hydrolysis, whereas thionyl/sulfuryl chlorides release toxic gases (HCl, SO₂) upon rapid hydrolysis . The quinoline derivative’s toxicity profile is likely closer to methanesulfonyl chloride but requires empirical validation.

Q & A

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measures binding kinetics with proteins (e.g., serum albumin).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding.

- Molecular Docking : Predicts binding poses with enzymes (e.g., carbonic anhydrase) using AutoDock Vina . In vitro cytotoxicity assays (MTT, IC₅₀) assess therapeutic potential .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

- QSAR Models : Correlate molecular descriptors (e.g., Hammett σ values) with reaction rates in nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulates solvent effects on transition states.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

How should researchers resolve contradictions in reported toxicity data for sulfonyl chloride derivatives?

Advanced Research Question

Discrepancies arise from variations in test models (e.g., in vitro vs. rodent studies). Solutions include:

- Comparative LC₅₀ Studies : Standardize exposure protocols (e.g., OECD Test Guideline 403).

- Metabolite Profiling : Identify toxic intermediates via LC-HRMS .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., benzenesulfonyl chlorides) .

What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Basic Research Question

- LC-MS/MS : Detects hydrolyzed byproducts (e.g., methanesulfonic acid) at ppm levels.

- Karl Fischer Titration : Measures residual water (<0.1% w/w).

- Elemental Analysis : Confirms stoichiometric Cl content .

What degradation pathways are observed under environmental conditions, and how are they mitigated?

Advanced Research Question

Hydrolysis dominates in aqueous environments, forming (2-Hydroxyquinolin-3-yl)methanesulfonic acid. Photodegradation under UV light produces quinoline derivatives. Ecotoxicity assessments (e.g., Daphnia magna LC₅₀) guide disposal protocols. Stabilizers like BHT (0.1% w/w) slow radical-mediated degradation .

How does this compound compare to structurally similar sulfonyl chlorides in reactivity and bioactivity?

Advanced Research Question

Comparative studies evaluate:

- Electrophilicity : Measured via ¹H NMR chemical shifts of adjacent protons.

- Enzymatic Inhibition : IC₅₀ values against proteases or kinases.

- Synthetic Utility : Yield and regioselectivity in heterocyclic functionalization vs. tosyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.